molecular formula C13H16N2O3S2 B12484976 N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B12484976
M. Wt: 312.4 g/mol
InChI Key: GZWWVGYQNVXFMV-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains an oxazole ring, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H16N2O3S2/c16-20(17,15-11-4-2-1-3-5-11)13-8-10(9-19-13)12-6-7-14-18-12/h6-9,11,15H,1-5H2

InChI Key

GZWWVGYQNVXFMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=CS2)C3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazole rings is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form oxazolines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazolines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The oxazole and thiophene rings can facilitate binding through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to the combination of the oxazole and thiophene rings with the sulfonamide group. This unique structure allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry and materials science.

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